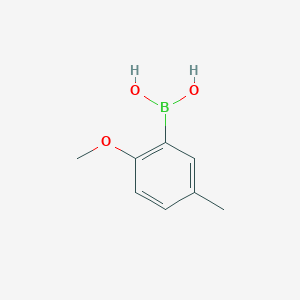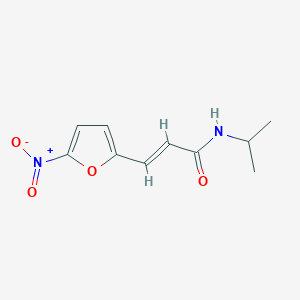
Furapromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furapromide is an organic compound with the molecular formula C10H12N2O4. It is known for its unique structural features, which include a furan ring, a nitro group, and an acrylamide moiety. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furapromide typically involves the reaction of 5-nitro-2-furaldehyde with isopropylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Furapromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: N-Isopropyl-5-amino-2-furanacrylamide.
Reduction: N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Furapromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Furapromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and acrylamide moiety also contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-5-amino-2-furanacrylamide: Similar structure but with an amino group instead of a nitro group.
N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
Furapromide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile intermediate in various synthetic applications.
Properties
CAS No. |
1951-56-0 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+ |
InChI Key |
APOAEUBPCAZTDV-HWKANZROSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonyms |
cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide F-30066 furapromide furapromide, (E)-isomer furapromidum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



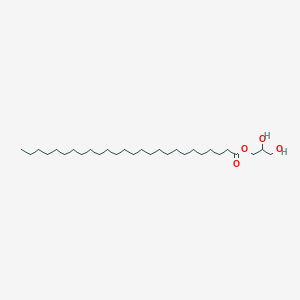
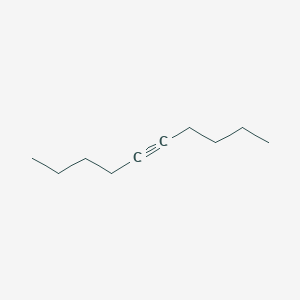

![Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]](/img/structure/B157708.png)
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
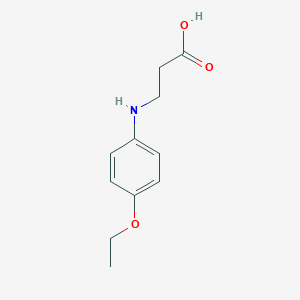
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)





